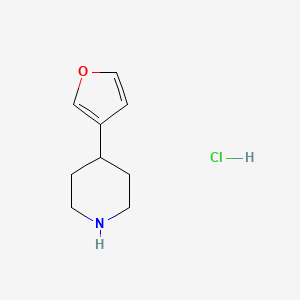
4-(Furan-3-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It consists of a piperidine ring substituted with a furan ring at the 3-position and is commonly used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, which is a vital strategy for synthesizing piperidine derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can lead to various piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Furan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Furan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Furan-2-yl)piperidine hydrochloride: A closely related compound with a similar structure but different substitution pattern.
Piperidine derivatives: Various piperidine derivatives with different functional groups and substitutions.
Uniqueness
4-(Furan-3-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and development for various applications .
Propiedades
Número CAS |
690261-79-1 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
4-(furan-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h3,6-8,10H,1-2,4-5H2;1H |
Clave InChI |
ZRCFSMVIRHPSEM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=COC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)

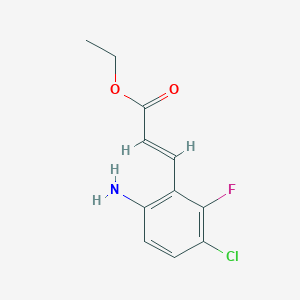
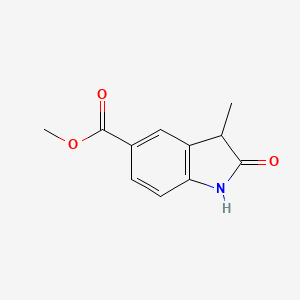
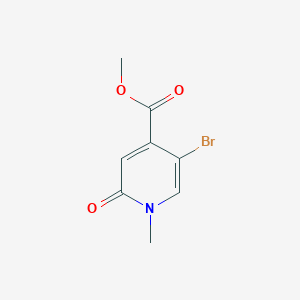
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)

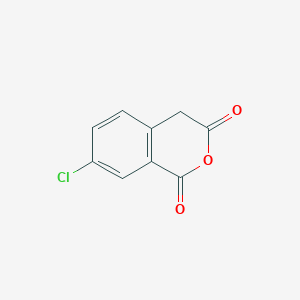
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)

